Ethyl 3-mercapto-2-methylbutanoate
Description
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Structure
3D Structure
Properties
CAS No. |
888021-82-7 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
ethyl 2-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C7H14O2S/c1-4-9-7(8)5(2)6(3)10/h5-6,10H,4H2,1-3H3 |
InChI Key |
YWBKQHMUWNMQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)S |
density |
1.0047-1.0057 |
physical_description |
Clear liquid; Fruity aroma at low concentration |
solubility |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Origin of Product |
United States |
Contextualization Within Branched Chain Sulfur Containing Esters
Ethyl 3-mercapto-2-methylbutanoate, with the molecular formula C7H14O2S, belongs to a significant class of organic molecules known as branched-chain sulfur-containing esters. ontosight.ai Its structure is characterized by an ethyl ester group attached to a butanoate backbone. ontosight.ai What makes it particularly interesting to researchers is the presence of two key features: a methyl group at the second carbon (C-2) and a mercapto (thiol, -SH) group at the third carbon (C-3). ontosight.ai This combination of a branched alkyl chain, an ester functional group, and a sulfur-containing thiol group defines its chemical reactivity and its notable sensory profile. ontosight.ai
Volatile sulfur compounds, as a class, are recognized for being present in foods at very low concentrations while possessing extremely low sensory detection thresholds. acs.orgnih.gov The branched nature of this compound, a trait it shares with other esters like ethyl 2-methylpropanoate (B1197409) and ethyl 2-methylbutanoate, often results from specific biochemical pathways, such as the degradation of amino acids during fermentation. researchgate.netucdavis.edu This positions it within a family of compounds that are crucial contributors to the nuanced aromas of various foods and beverages. acs.orgnih.gov
Academic Significance and Research Rationale
The primary driver for academic research into Ethyl 3-mercapto-2-methylbutanoate is its role as a potent aroma compound. google.com It is recognized as a flavoring agent by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). nih.gov At low concentrations, it is described as having a fruity aroma and is particularly noted for imparting guava and mango characteristics to flavor and fragrance compositions. google.comnih.gov
The rationale for its study is multifaceted:
Understanding Natural Flavors: Researchers investigate this compound to understand the chemical basis for the complex aromas of natural products like tropical fruits, wine, and other fermented beverages where it has been identified. google.comives-openscience.eugoogle.com
Controlling Fermentation Processes: In products like wine, esters are formed by yeast during alcoholic fermentation. oeno-one.eulibretexts.org Understanding the formation pathways of branched-chain esters is crucial for controlling and optimizing the final flavor profile of the beverage. oeno-one.eunih.gov Studies have shown that the concentration of these esters can increase during aging. ives-openscience.eunih.gov
Commercial Applications: Due to its desirable aroma, there is commercial interest in synthesizing this compound for use as a flavor and fragrance additive. google.comnih.gov This necessitates the development of efficient and reliable synthetic methods. ontosight.ai
The compound's potential biological activities, such as antioxidant properties associated with its thiol group, also contribute to its academic interest, suggesting applications beyond the flavor industry. ontosight.ai
Overview of Key Research Areas and Challenges
Established Chemical Synthesis Routes
The synthesis of this compound can be achieved through several established chemical routes, primarily involving thiol addition reactions and multi-step sequences from various precursors.
Thiol Addition Reactions to Unsaturated Esters (e.g., Alkyl Tiglates)
A common and effective method for the synthesis of this compound involves the Michael addition of a thiol to an α,β-unsaturated ester. Specifically, the addition of a thiol to an alkyl tiglate, such as ethyl tiglate, yields the corresponding alkyl 3-mercapto-2-methylbutanoate. google.com This reaction is a conjugate addition where the thiol acts as a nucleophile, attacking the β-carbon of the unsaturated ester.
The reaction can also be carried out using a protected thiol, such as thiolacetic acid, followed by a deprotection step to yield the free thiol. For instance, the addition of thiolacetic acid to ethyl crotonate has been described, followed by deprotection to give the free thiol. google.com Similarly, additions of protected thiols to various methyl butenoates have been reported. google.com Another example involves the addition of benzyl (B1604629) mercaptan to methyl tiglate, which produces methyl 3-benzylmercapto-2-methylbutanoate as an intermediate. google.com
Multi-step Reaction Sequences from Precursors
Multi-step reaction sequences provide an alternative approach to synthesize this compound. One such sequence begins with ethyl crotonate and sodium hydrogen sulfide, leading to the formation of a disulfide dimer. This dimer is subsequently reduced to yield the free thiol. google.com
Another multi-step synthesis involves the following sequence:
Activation of ethyl acetate (B1210297) with lithium bis(trimethylsilyl)amide.
Coupling with acetone (B3395972) to form ethyl 3-hydroxy-3-methylbutyrate.
Bromination of the hydroxyl group.
Treatment with thiourea (B124793) followed by hydrolysis to yield 3-mercapto-3-methylbutyric acid. imreblank.ch
Esterification of the resulting carboxylic acid would then produce the target ethyl ester.
Stereoselective Synthesis and Chiral Resolution Strategies
This compound possesses two stereogenic centers, leading to the existence of four possible stereoisomers. The stereoselective synthesis and resolution of these isomers are crucial as different stereoisomers can exhibit distinct biological activities and sensory properties.
Strategies for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, asymmetric synthesis via enzymatic resolution or the use of chiral catalysts is a common approach for producing enantiomerically pure related compounds like (R)-ethyl 2-hydroxy-3-methylbutanoate (B1261901). Lipase-catalyzed esterification of a racemic acid with an alcohol can yield a specific enantiomer with high enantiomeric excess. Another method is diastereomeric salt crystallization using chiral amines.
Chiral gas chromatography is a key analytical technique used to separate and quantify the different enantiomers of chiral compounds like ethyl 2-hydroxy-3-methylbutanoate, which is structurally related to the target compound. oeno-one.euresearchgate.net This technique has been successfully applied to determine the enantiomeric distribution of such esters in various matrices. oeno-one.euresearchgate.net
Derivatization Studies and Analog Synthesis (e.g., Thioacetate (B1230152) Analogues)
Derivatization of this compound and the synthesis of its analogs are performed to modify its properties or to facilitate its analysis. A common derivative is the thioacetate analogue, ethyl 3-acetylthio-2-methylbutanoate. google.com This thioester can be synthesized by the addition of thiolacetic acid to an appropriate unsaturated ester precursor. google.com The thioacetate serves as a protected form of the thiol and can be a synthetic intermediate that is later deprotected to yield the free thiol. google.com
Other derivatization might involve the synthesis of different esters (e.g., mthis compound) or the introduction of other functional groups to explore structure-activity relationships. google.com
Chemical Stability and Degradation Pathways of this compound
The chemical stability of this compound is an important consideration for its storage and application. Thiols are known to be susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. The presence of the ester group may also make the compound susceptible to hydrolysis, particularly under acidic or basic conditions.
Mechanistic Investigations of Degradation Processes
Mechanistic investigations into the degradation of this compound are crucial for understanding its shelf-life and potential interactions in complex systems. The primary degradation pathway for thiols is oxidation. In the presence of oxygen or other oxidizing agents, the thiol group (-SH) can be oxidized to form a disulfide bridge (-S-S-), linking two molecules of the butanoate. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
The ester linkage is also a site of potential degradation through hydrolysis, which would yield 3-mercapto-2-methylbutanoic acid and ethanol. The rate of this hydrolysis is dependent on factors such as pH and temperature. While specific mechanistic studies on the degradation of this compound are not extensively detailed in the provided context, the general reactivity of thiols and esters provides a basis for predicting its degradation pathways.
Influence of Environmental Factors on Compound Stability
The stability of this compound is a critical factor, particularly in applications such as flavor and fragrance, where the compound's integrity over time is paramount. Like many thiol-containing compounds, its stability can be influenced by several environmental factors, including pH, temperature, and the presence of oxygen. nih.govnih.gov
Influence of pH and Temperature:
For other sulfur-containing compounds, such as thiotepa, stability has also been shown to be dependent on both pH and temperature, with greater stability observed at neutral to slightly acidic pH and lower temperatures. researchgate.net Generally, for many volatile sulfur compounds, higher temperatures, such as those used in gas chromatography injections, can lead to thermal degradation. nih.gov
Oxidative Stability:
A primary degradation pathway for thiols is oxidation. The thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-), linking two molecules of the compound. This process is often promoted by the presence of oxygen. The potential for oxidation is a significant consideration for the storage and handling of this compound, especially in applications where its specific chemical identity is crucial. The instability of volatile sulfur compounds, particularly thiols, due to oxidation is a well-recognized challenge in their analysis. nih.gov
Below is a table summarizing the physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C7H14O2S | ontosight.ainih.gov |
| Molecular Weight | 162.25 g/mol | nih.govfao.org |
| Appearance | Clear liquid | fao.org |
| Odor | Fruity at low concentrations | fao.org |
| Boiling Point | 40-41 °C at 1 mmHg | fao.org |
| Density | 1.0047-1.0057 g/cm³ | nih.gov |
| Refractive Index | 1.454-1.455 | nih.gov |
| Solubility | Practically insoluble in water; soluble in fats and oils and ethanol. | nih.govfao.org |
Chromatographic Separations for Complex Mixtures
Gas chromatography (GC) stands as a cornerstone for the analysis of volatile compounds such as this compound. Its high resolving power is essential for separating this target analyte from a multitude of other volatile and semi-volatile compounds present in samples like wine. ucp.pt
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of this compound in complex samples like wine. colostate.edu The process typically involves an extraction step to isolate volatile compounds, followed by separation on a GC column and subsequent detection by a mass spectrometer. The mass spectrometer provides detailed structural information by fragmenting the analyte molecules and creating a unique mass spectrum that serves as a chemical fingerprint.
Table 1: GC-MS Parameters for Volatile Compound Analysis in Wine
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Extraction Method | Purge and Trap, Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction | ucp.ptysi.com |
| GC Column | DB-5, 60 m x 0.25 mm x 0.25 µm | colostate.edu |
| Oven Temperature Program | Initial temp 35°C (5 min), ramp to 250°C at 5°C/min, hold for 20 min | colostate.edu |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | oeno-one.eu |
| Mass Range | 35-350 m/z | colostate.edu |
| Identification | Comparison with NIST/EPA/NIH mass spectral library | colostate.edu |
Chiral Gas Chromatography for Enantiomeric Analysis
The separation is achieved by using a chiral stationary phase within the GC column, often based on cyclodextrins. For instance, β-cyclodextrin and γ-cyclodextrin-based columns have been successfully used for the enantiomeric separation of various chiral compounds in wine, such as ethyl 2-methylbutanoate and ethyl 2-hydroxy-3-methylbutanoate. oeno-one.eunih.gov The selection of the appropriate chiral phase is critical, as different derivatives of cyclodextrins offer unique selectivity for specific enantiomeric pairs. gcms.cz For example, the Rt-βDEXse column is noted for its ability to resolve the optical isomers of ethyl-2-methylbutyrate. gcms.cz
Table 2: Chiral GC for Enantiomeric Analysis of Related Esters in Wine
| Analyte | Chiral Stationary Phase | Key Finding | Reference |
|---|---|---|---|
| Ethyl 2-methylbutanoate | β-cyclodextrin | Predominance of the S-enantiomer in red wines. | nih.gov |
| Ethyl 2-hydroxy-3-methylbutanoate | γ-cyclodextrin | Predominance of the R-enantiomer in red and white wines. | oeno-one.eu |
Advanced Detection Methods (e.g., Sulfur Chemiluminescence Detection, GC-FPD)
Due to the sulfur atom in its structure, this compound can be selectively and sensitively detected using sulfur-specific detectors. These detectors offer significant advantages over non-specific detectors, especially when analyzing trace amounts in complex matrices where interferences from other co-eluting compounds can be a major issue. americanlaboratory.com
Sulfur Chemiluminescence Detection (SCD) is a highly sensitive and selective technique for sulfur-containing compounds. chromatographyonline.comnih.gov It operates on the principle of chemiluminescence, where sulfur compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce an excited state of sulfur dioxide (SO2). The light emitted as SO2 returns to its ground state is measured. nih.govfrontiersin.org SCD offers a linear and equimolar response to sulfur compounds, which simplifies quantification. nih.gov This makes it a superior choice compared to other sulfur-selective detectors for analyzing sulfur compounds in beverages like beer and wine. chromatographyonline.comnih.gov
Gas Chromatography-Flame Photometric Detection (GC-FPD) is another widely used technique for the detection of sulfur compounds. ucp.pt The FPD utilizes a hydrogen-rich flame to excite sulfur-containing molecules, which then emit light at a characteristic wavelength (around 394 nm). While effective, FPD can suffer from quenching effects caused by co-eluting hydrocarbons, which can reduce its sensitivity and linearity. americanlaboratory.com The pulsed flame photometric detector (PFPD) is an advancement that improves upon the conventional FPD by providing better selectivity and sensitivity. americanlaboratory.comnih.gov
Table 3: Comparison of Advanced Sulfur Detectors
| Detector | Principle of Operation | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| SCD | Chemiluminescence of SO with ozone | High sensitivity and selectivity, linear and equimolar response | chromatographyonline.comnih.gov | |
| FPD/PFPD | Flame-induced emission of excited sulfur species | Good selectivity for sulfur | Non-linear response, potential for hydrocarbon quenching | americanlaboratory.comnih.gov |
Spectrometric Elucidation and Confirmation in Research Contexts
While chromatographic techniques are excellent for separation and quantification, spectrometric methods are indispensable for the definitive structural elucidation and confirmation of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies
High-Resolution Mass Spectrometry for Precise Identification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₇H₁₄O₂S), HRMS can distinguish its exact mass (162.07145 Da) from other compounds that may have the same nominal mass but a different elemental formula. nih.gov This capability is crucial for the unambiguous identification of the compound, especially in complex matrices where isobaric interferences are common. nih.govfrontiersin.org HRMS is often coupled with liquid chromatography (LC) or gas chromatography (GC) to provide both separation and precise mass identification.
Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 163.07874 | 135.2 |
| [M+Na]⁺ | 185.06068 | 141.4 |
| [M-H]⁻ | 161.06418 | 135.7 |
| [M+NH₄]⁺ | 180.10528 | 156.4 |
| [M+K]⁺ | 201.03462 | 141.6 |
Data sourced from PubChemLite uni.lu
Sample Preparation and Extraction Methodologies for Diverse Matrices
The isolation of this compound from complex sample matrices is a critical first step in its analysis. The choice of extraction technique is dictated by the matrix composition and the physicochemical properties of the analyte. For volatile sulfur compounds (VSCs) like this compound, a variety of methods have been developed to achieve efficient extraction and concentration.
Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a widely adopted, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. nih.gov The selection of the fiber coating is crucial for the selective and efficient extraction of target analytes. For VSCs, fibers with mixed phases, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred due to their ability to adsorb a wide range of compounds with varying polarities and molecular weights. nih.gov Optimization of parameters such as extraction time, temperature, and sample matrix modification (e.g., salt addition) is essential to enhance the sensitivity of the method, especially in high-ethanol matrices like spirits, where the solubility of the analyte in the matrix can hinder its transfer to the headspace. oeno-one.eu
Liquid-Liquid Extraction (LLE): LLE is a classical and robust method for extracting analytes from liquid samples. Dichloromethane is a common solvent used for the extraction of esters and other volatile compounds from wine. oeno-one.eu A typical procedure involves successive extractions to ensure a comprehensive recovery of the target analyte. The combined organic phases are then dried and concentrated to a small volume before analysis. oeno-one.eu
Derivatization: Due to the high reactivity and potential for oxidation of the thiol group, derivatization is a common strategy to enhance the stability and improve the chromatographic and detection characteristics of thiols. For analysis by High-Performance Liquid Chromatography (HPLC), derivatizing agents that introduce a chromophore or a fluorophore into the thiol molecule are used. This approach significantly increases the sensitivity and selectivity of the detection.
A summary of common sample preparation techniques for volatile sulfur compounds is presented in the table below.
| Technique | Principle | Typical Application for VSCs | Key Considerations |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Analysis of volatile thiols in wine, beer, and spirits. | Fiber coating selection, extraction time and temperature, matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction of esters and other aroma compounds from wine and other beverages. | Solvent selection, extraction efficiency, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte from a liquid sample onto a solid sorbent. | Clean-up and concentration of thiols from wine prior to HPLC or GC analysis. | Sorbent selection, elution solvent, potential for analyte loss. |
| Derivatization | Chemical modification of the analyte to improve its analytical properties. | Enhancing the stability and detectability of thiols for HPLC-MS/MS analysis. | Reaction efficiency, stability of the derivative, potential for side reactions. |
Quantitative Analysis Strategies for Trace Level Detection
The low concentrations at which this compound is typically present in food and beverages necessitate highly sensitive and selective analytical techniques for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds. When coupled with an appropriate extraction method like HS-SPME, it provides excellent separation and identification capabilities. For trace-level quantification, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This minimizes matrix interference and allows for lower detection limits. researchgate.netresearchgate.net
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Following derivatization, HPLC-MS/MS offers a powerful alternative for the quantification of thiols. This technique provides high sensitivity and is particularly useful for analytes that are not amenable to GC analysis or require derivatization to be detected.
Stable Isotope Dilution Analysis (SIDA): SIDA is considered the gold standard for the accurate quantification of trace components in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample prior to extraction and analysis. The labeled internal standard behaves identically to the native analyte during sample preparation and analysis, thus compensating for any analyte losses or matrix effects. This results in highly accurate and precise quantification, which is crucial for compounds present at ng/L levels.
The performance of an analytical method is characterized by several key parameters, as outlined in the table below.
| Parameter | Description | Significance for Trace Analysis |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Determines the ability to detect the presence of the compound at very low levels. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Essential for accurate measurement of trace amounts of the compound. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Ensures that the response of the instrument is proportional to the amount of the analyte over a specific range. |
| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. | Indicates the efficiency of the extraction and analysis process. |
| Precision (RSD%) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Reflects the reproducibility and reliability of the method. |
Despite the availability of these advanced analytical strategies, specific and detailed research findings on the validated quantification of this compound in diverse matrices remain limited in publicly available scientific literature. While general methodologies for thiol analysis are well-established, comprehensive data on parameters such as LOD, LOQ, and recovery specifically for this compound are not readily found. Further research is needed to develop and validate robust analytical methods tailored to this potent aroma compound in various food and beverage applications.
Biochemical Pathways and Enzymatic Transformations Involving Ethyl 3 Mercapto 2 Methylbutanoate
Biosynthesis of Ethyl 3-Mercapto-2-Methylbutanoate in Microbial Systems
The production of this compound is primarily attributed to the metabolic activity of microorganisms during fermentation. The intricate network of pathways within these microbes transforms simpler substrates into a diverse array of flavor and aroma compounds.
Role of Saccharomyces cerevisiae in Fermentation
The yeast Saccharomyces cerevisiae is a central player in the production of alcoholic beverages and is instrumental in the biosynthesis of substituted esters like this compound. nih.govoeno-one.eu While these compounds are produced in smaller quantities compared to other esters like higher alcohol acetates and fatty acid ethyl esters, they have a significant impact on the organoleptic properties of beverages such as wine. nih.gov The formation of these branched-chain esters can occur during alcoholic fermentation, with their concentrations sometimes increasing during aging as their corresponding acid precursors are slowly esterified by ethanol (B145695). nih.govoeno-one.eu
Involvement of the Ehrlich Pathway in Precursor Formation
The carbon skeleton of this compound originates from the Ehrlich pathway, a key metabolic route in S. cerevisiae for the catabolism of amino acids. nih.govresearchgate.netresearchgate.net This pathway converts branched-chain amino acids, such as valine and isoleucine, into their corresponding α-keto acids. researchgate.netpsu.edu These keto acids can then be further metabolized into fusel alcohols or fusel acids. nih.govresearchgate.net For alkylated ethyl esters, the alkyl acids derived from this pathway serve as the foundational precursors. nih.gov The process involves three main steps: transamination of the amino acid to an α-keto acid, decarboxylation to a fusel aldehyde, and finally, oxidation to a fusel acid, which provides the branched-chain carboxylic acid backbone for the final ester. researchgate.net
Contribution of Specific Esterases and Thiol-Releasing Enzymes (e.g., Beta-Lyases)
Two distinct enzymatic actions are required to finalize the synthesis of this compound: the release of the thiol group and the esterification of the carboxylic acid.
Thiol-Releasing Enzymes: The sulfur moiety is introduced via a precursor molecule, which is then cleaved by a carbon-sulfur lyase, specifically a cystathionine (B15957) beta-lyase (CBL) or cysteine-S-conjugate beta-lyase. nih.govwikipedia.orggenome.jp In S. cerevisiae, enzymes with this activity, such as Str3p, can cleave cysteine-S-conjugated precursors to release a free thiol. nih.gov This enzymatic action is crucial for liberating the volatile thiol that gives the final compound its characteristic properties. While the primary substrate for these enzymes is cystathionine, they exhibit broad substrate specificity and can act on various S-conjugated compounds found in the fermentation medium. nih.govgenome.jp The gene IRC7 has also been linked to carbon-sulfur β-lyase activity in wine yeasts, influencing the release of other volatile thiols. researchgate.net
Esterases: The final step is the esterification of the newly formed 3-mercapto-2-methylbutanoic acid with ethanol. This reaction is catalyzed by esterases, specifically acyl-CoA:ethanol-O-acyl transferases (AEATase). nih.gov Key enzymes in S. cerevisiae responsible for this are encoded by the genes EHT1 and EEB1. Another enzyme, Mgl2p, also contributes to ethyl ester biosynthesis, although to a lesser extent. nih.gov
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme Class | Specific Enzyme (Gene) | Function | Pathway Involvement |
| Aminotransferase | BAT1, BAT2, ARO8, ARO9 | Transamination of branched-chain amino acids | Ehrlich Pathway |
| Decarboxylase | PDC1, PDC5, ARO10 | Decarboxylation of α-keto acids | Ehrlich Pathway |
| Dehydrogenase | Various ADHs | Oxidation of fusel aldehydes to fusel acids | Ehrlich Pathway |
| Beta-Lyase | Cystathionine Beta-Lyase (STR3) | Cleavage of C-S bond in cysteine-S-conjugates | Thiol Release |
| Esterase (AEATase) | Eht1p, Eeb1p | Esterification of carboxylic acid with ethanol | Ester Formation |
Precursor Identification and Metabolic Flux Studies
Identifying the specific precursors and understanding the flow of metabolites through the biosynthetic pathways are critical for a complete picture of this compound formation.
Cysteine S-Conjugates as Precursors
The volatile and odorous thiol group of the final compound is initially present in a non-volatile form as a cysteine S-conjugate. nih.govresearchgate.net These precursors are taken up by the yeast cell from the fermentation medium (e.g., grape must). The yeast's beta-lyase enzymes then cleave the carbon-sulfur bond of the conjugate, releasing the free thiol, pyruvate, and ammonia (B1221849) in a pyridoxal-5'-phosphate-dependent reaction. nih.govgenome.jp This enzymatic release is a rate-limiting step, and the efficiency varies between different yeast strains. nih.govresearchgate.net
Branched-Chain Carboxylic Acids as Intermediates
The branched-chain carbon structure is supplied by intermediates from the Ehrlich pathway. nih.govnih.gov Following the catabolism of a branched-chain amino acid, a branched-chain carboxylic acid is formed. This acid undergoes subsequent modification, including the crucial addition of the thiol group released from the cysteine-S-conjugate. The resulting intermediate, 3-mercapto-2-methylbutanoic acid, is the direct precursor that undergoes esterification with ethanol to yield the final product. nih.gov The availability of these branched-chain acid intermediates is a key factor influencing the final concentration of the corresponding esters. psu.edu
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions and trace the flow of atoms from precursors to final products. By using isotopically labeled substrates, such as ¹³C-labeled amino acids or cysteine, researchers can track the incorporation of the label into this compound. This provides direct evidence for the proposed biosynthetic pathway and helps to identify potential bottlenecks and regulatory points in the metabolic network.
Table 2: Key Precursors and Intermediates
| Compound | Role in Pathway | Originating Pathway/Source |
| Branched-Chain Amino Acids (e.g., Valine) | Initial Carbon Source | Fermentation Medium (e.g., Grape Must) |
| α-Keto Acids | Intermediate | Ehrlich Pathway |
| Branched-Chain Carboxylic Acids | Carbon Backbone Precursor | Ehrlich Pathway |
| Cysteine S-Conjugate | Thiol Donor | Fermentation Medium (e.g., Grape Must) |
| 3-Mercapto-2-methylbutanoic acid | Direct Acid Precursor for Esterification | Combination of Ehrlich & Thiol Pathways |
| Ethanol | Substrate for Esterification | Yeast Fermentation |
Enzymatic Hydrolysis and Biotransformation of this compound
While direct enzymatic hydrolysis of this compound is not extensively documented, its formation through biotransformation is a critical aspect of aroma development in fermented beverages. The process can be understood as a two-stage enzymatic sequence: the release of the volatile thiol and its subsequent esterification.
The initial and rate-limiting step is the release of the volatile thiol, such as 3-mercapto-2-methylbutanol, from its non-volatile cysteine-conjugated precursor. This transformation is catalyzed by yeast enzymes possessing carbon-sulfur β-lyase activity. These enzymes cleave the C-S bond in the cysteine conjugate, liberating the free thiol. This mechanism is well-established for structurally similar and aromatically important volatile thiols found in wine, such as 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP). nih.govnih.govmdpi.com
Once the free thiol is available within the yeast cell, it can undergo esterification with ethanol to form this compound. This reaction is catalyzed by acyl-CoA:ethanol O-acyltransferases (AEATases). nih.govnih.gov These enzymes facilitate the condensation of an acyl-CoA molecule with ethanol. In the case of this compound, the corresponding acyl-CoA would be 3-mercapto-2-methylbutanoyl-CoA.
Uptake of Precursor: The yeast cell takes up the cysteine-conjugated precursor of 3-mercapto-2-methylbutanol from the surrounding medium (e.g., grape must).
Thiol Release: A carbon-sulfur lyase enzyme within the yeast cleaves the precursor, releasing the volatile 3-mercapto-2-methylbutanol.
Esterification: An alcohol acetyltransferase or acyl-CoA:ethanol O-acyltransferase enzyme catalyzes the reaction between 3-mercapto-2-methylbutanoyl-CoA and ethanol, forming this compound.
It is important to note that the efficiency of this biotransformation is influenced by various factors, including the specific yeast strain, the availability of precursors in the fermentation medium, and the fermentation conditions. nih.gov
Genetic and Molecular Studies on Enzyme Activity and Regulation in Biosynthesis
The biosynthesis of volatile thiols and their corresponding ethyl esters is under complex genetic control in yeast. Research into the genetic determinants of these pathways has identified several key genes whose expression and regulation directly impact the final concentration of these aroma compounds.
Genes Involved in Thiol Release:
Studies on Saccharomyces cerevisiae have identified several genes that encode enzymes with carbon-sulfur lyase activity, which are crucial for the release of volatile thiols from their precursors. mdpi.com The expression of these genes is a key factor in a yeast strain's ability to produce thiol-related aromas.
| Gene | Encoded Enzyme/Function | Role in Thiol Release | Reference |
| IRC7 | Beta-lyase | A key determinant in the release of 4-mercapto-4-methylpentan-2-one (4MMP) and a significant contributor to 3-mercaptohexan-1-ol (3MH) release. | mdpi.comoup.com |
| STR3 | Cystathionine beta-lyase | Confirmed to have activity towards cysteine-S-conjugated precursors of aromatic thiols. | nih.gov |
| CYS3 | Cystathionine gamma-lyase | Possesses beta-lyase activity and is involved in the thiol release pathway. | mdpi.com |
| YAL012W | Putative carbon-sulfur lyase | Deletion of this gene has been shown to affect the release of 4MMP. | nih.govresearchgate.net |
The expression of these genes can be influenced by factors such as nitrogen catabolite repression, which can modulate the production of aromatic thiols by affecting precursor transport. oup.com The variability in the sequences and expression levels of these genes among different yeast strains contributes to the diverse aroma profiles observed in wines. mdpi.comnih.gov
Genes Involved in Ester Formation:
The final step in the biosynthesis of this compound is the esterification reaction. This is primarily carried out by a family of enzymes known as alcohol acetyltransferases (AATases) and acyl-CoA:ethanol O-acyltransferases (AEATases). nih.govnih.gov
| Gene | Encoded Enzyme | Primary Function in Ester Synthesis | Reference |
| EEB1 | Acyl-CoA:ethanol O-acyltransferase | A major enzyme responsible for the formation of medium-chain fatty acid (MCFA) ethyl esters. | nih.govnih.govnih.gov |
| EHT1 | Ethanol hexanoyl transferase | Also an acyl-CoA:ethanol O-acyltransferase, it plays a role in MCFA ethyl ester synthesis, though generally considered to have a lesser role than Eeb1p. | nih.govnih.govnih.gov |
| ATF1 | Alcohol acetyltransferase | Primarily responsible for the synthesis of acetate (B1210297) esters, but may have broader substrate specificity. | nih.govnih.gov |
| ATF2 | Alcohol acetyltransferase | Paralog of ATF1, also involved in acetate ester synthesis. | nih.govnih.gov |
The expression of these esterase-encoding genes is influenced by the concentrations of their substrates (acyl-CoA and ethanol) and is also subject to regulation by various cellular signaling pathways. nih.gov The interplay between the expression of genes for thiol release and those for ester formation ultimately dictates the final concentration of this compound produced during fermentation.
Role and Dynamics of Ethyl 3 Mercapto 2 Methylbutanoate in Complex Chemical Systems
Occurrence and Chemical Evolution in Fermented Beverages
Ethyl 3-mercapto-2-methylbutanoate is a volatile thiol that contributes to the fruity notes in wine. oenobrands.com Its formation is intrinsically linked to the metabolic activity of yeast during alcoholic fermentation, where odorless precursors present in grape skins, such as those linked to cysteine or glutathione, are transformed into this potent aroma compound. oenobrands.com The concentration of esters, including this compound, is influenced by the specific yeast strain used for fermentation. researchgate.netnih.gov For instance, studies on Bordeaux red wines have shown that different commercial strains of Saccharomyces cerevisiae can lead to varying concentrations of esters in the final product. researchgate.net
The levels of related compounds, such as ethyl 2-hydroxy-3-methylbutanoate (B1261901), have been observed to be generally higher in red wines compared to white wines of the same age, suggesting that red grapes may contain higher concentrations of their precursors. oeno-one.eu Furthermore, the concentrations of these esters can increase with wine aging. oeno-one.euresearchgate.net For example, maximum levels of ethyl 2-hydroxy-3-methylbutanoate were found in older vintages, with up to 314 µg/L in red wines and 164 µg/L in white wines. oeno-one.eu
In the broader context of alcoholic fermentations, the principles of ester formation by yeast are fundamental. Yeast metabolism is a primary source of a wide array of volatile compounds that define the aromatic profile of the final beverage. researchgate.net During fermentation, yeasts produce a variety of esters, which are generally categorized into two main groups: acetate (B1210297) esters and ethyl esters. nih.gov Ethyl esters, such as ethyl hexanoate, ethyl octanoate, and ethyl decanoate, are known for their desirable fruity and floral aromas. nih.gov
The production of these esters is dependent on several factors, including the availability of precursors like medium-chain fatty acids (MCFAs) and the activity of yeast enzymes. nih.gov The concentration of these precursors can be a limiting factor in ester synthesis. nih.gov The specific yeast strain employed plays a crucial role, as different strains exhibit varying capacities for producing the enzymes responsible for ester formation. ucdavis.edu Fermentation conditions, such as temperature, also significantly influence the production of esters. nih.gov
While specific data on this compound in beer is less detailed in the provided context, the general mechanisms of thiol and ester formation in wine are applicable. For example, three key volatile thiols—4-mercapto-4-methylpentan-2-one, 4-mercapto-4-methylpentan-2-ol, and 3-mercaptohexan-1-ol—are produced by yeast during alcoholic fermentation from grape precursors and are significant to the aroma of certain wine varieties. researchgate.net This highlights the central role of yeast in transforming non-aromatic precursors into potent, character-defining aroma compounds in fermented beverages.
Investigation in Natural Product Chemistry
This compound is not exclusive to fermented products; it is also found in a variety of natural sources, contributing to their characteristic aromas.
This compound is a known volatile component in several fruits. It has been identified in fruits such as pineapple, banana, and various Asian fruits. oeno-one.eu Its presence is particularly noted for imparting guava and mango characteristics to flavor and fragrance compositions. google.com For instance, this compound can be used to create a guava-like flavor in various products. google.com The related compound, ethyl 2-methylbutyrate (B1264701), is a known constituent of the aroma of strawberries, blueberries, and apples. nih.gov
The following table provides a summary of the occurrence of this compound and related esters in various plant-derived matrices.
| Fruit/Plant | Compound | Associated Aroma |
| Guava | This compound | Guava google.com |
| Mango | This compound | Mango google.com |
| Pineapple | This compound | Fruity oeno-one.eugoogle.com |
| Banana | Ethyl 2-hydroxy-3-methylbutanoate | Fruity oeno-one.eu |
| Blueberry | Ethyl 2-hydroxy-3-methylbutanoate | Fruity oeno-one.eu |
| Strawberry | Ethyl 2-methylbutyrate | Fruity nih.gov |
| Apple | Ethyl 2-methylbutyrate | Fruity nih.gov |
This table summarizes the presence of the specified compounds in different fruits as identified in the search results.
Beyond its presence in fruits, this compound has been noted in other biological contexts. For example, the related compound ethyl 2-hydroxy-3-methylbutanoate has been identified in olive oil. oeno-one.eu The detection and quantification of such compounds in complex biological matrices typically involve sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS). google.com In the analysis of Concord grape essence, for instance, GC-MS was used to detect the presence of ethyl 3-mercaptopropionate, a similar sulfur-containing ester. google.com
Formation and Transformation Mechanisms During Chemical Processes (e.g., Thermal Processing)
The formation of this compound is not limited to biological processes; it can also be synthesized and transformed through various chemical reactions, including those that occur during the thermal processing of food.
One of the key chemical pathways for the formation of sulfur-containing aroma compounds is the Maillard reaction. nih.gov This reaction occurs between amino acids and reducing sugars at elevated temperatures. Specifically, the reaction of cysteine and ribose in a heated phosphate-buffered solution has been shown to produce various sulfur-containing aroma compounds. nih.gov While this specific study did not report the formation of this compound, it did demonstrate the formation of related compounds like 3-mercapto-2-butanone (B1585005) and 3-mercapto-2-pentanone, highlighting the role of the Maillard reaction in generating sulfur-containing flavor molecules from precursors like cysteine and ribose. nih.gov
Furthermore, this compound can be synthesized in a laboratory setting. One method involves the thiol addition to alkyl tiglates, such as ethyl tiglate, to produce alkyl butanoate compounds with a 2-methyl, 3-thiol group. google.com This synthesis route provides a means to produce this and related compounds for use as flavor and fragrance materials. google.com
Intermolecular Chemical Interactions and Complex Mixture Composition Studies
Research into the chemical composition of beverages like wine and beer reveals a rich and diverse mixture of volatile organic compounds that contribute to the final aroma. The balance and interplay between these compounds, including esters, terpenes, thiols, and alcohols, define the characteristic scent of the product. labexcell.comphdinbeer.com The presence of this compound, with its characteristic fruity notes, is just one component in this complex symphony of smells. nih.gov
Detailed Research Findings
The chemical environment of a complex mixture like wine or beer is dynamic, with reactions and interactions continuing to occur during aging. ives-openscience.eu For certain chiral esters in wine, the ratio of their enantiomers can change over time, which in turn alters the sensory profile as each enantiomer can have a distinct aroma and olfactory threshold. ives-openscience.eu While specific studies on the enantiomeric evolution of this compound are not detailed, the principle highlights the complexity of predicting its long-term sensory impact in a mixture.
The composition of the matrix itself also plays a critical role. The olfactory thresholds of aroma compounds can be significantly different in a simple water or ethanol (B145695) solution compared to a complex beverage matrix like wine. For example, the detection thresholds for the enantiomers of ethyl 2-hydroxy-3-methylbutanoate were found to be substantially higher in red wine compared to water, indicating a clear matrix effect where other components suppress its individual aroma contribution. oeno-one.euresearchgate.net This underscores that the mere presence and concentration of this compound are not the sole determinants of its sensory impact; the interactions with the surrounding chemical milieu are of paramount importance.
The following tables detail the physical and chemical properties of this compound and list some of the many compounds it may interact with in a complex mixture like wine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H14O2S | nih.govuni.lu |
| Molecular Weight | 162.25 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.com |
| Odor | Fruity at low concentrations | nih.gov |
| Boiling Point | 203.00 to 207.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Flash Point | 172.00 °F (77.78 °C) (estimated) | thegoodscentscompany.com |
| Density | 1.0047-1.0057 g/cm³ | nih.gov |
| Refractive Index | 1.454-1.455 | nih.gov |
| Solubility | Practically insoluble in water; soluble in alcohol, fats, and oils | nih.govthegoodscentscompany.com |
| Vanillin | Vanilla | May introduce sweet, creamy notes that blend with fruity ester profiles |
This table is a representation of potential interactions based on the general principles of aroma chemistry in complex mixtures like wine. labexcell.comives-openscience.eubyo.com
Theoretical and Computational Chemistry Approaches to Ethyl 3 Mercapto 2 Methylbutanoate
Molecular Modeling and Conformational Analysis
Molecular modeling provides a framework for understanding the three-dimensional structure of ethyl 3-mercapto-2-methylbutanoate and its various possible conformations. Although a detailed conformational analysis for this specific molecule is not extensively published, computational tools and databases offer valuable predicted data based on its structure.
Public chemical databases like PubChem provide a range of computationally derived properties that are the result of molecular modeling. These descriptors offer a glimpse into the molecule's physicochemical profile. nih.gov
Interactive Table: Computed Molecular Properties of this compound
Users can sort the data by clicking on the column headers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | PubChem nih.gov |
| Molecular Weight | 162.25 g/mol | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | 1.7 | PubChem nih.gov |
| Topological Polar Surface Area | 53.6 Ų | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
Further modeling, such as the calculation of collision cross-section (CCS), predicts how the ion of the molecule moves through a gas, which is related to its size and shape. These values are essential for advanced analytical techniques like ion mobility-mass spectrometry.
Interactive Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 163.07874 | 135.2 |
| [M+Na]⁺ | 185.06068 | 141.4 |
| [M-H]⁻ | 161.06418 | 135.7 |
| [M+NH₄]⁺ | 180.10528 | 156.4 |
| [M+K]⁺ | 201.03462 | 141.6 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and intrinsic reactivity of a molecule. For this compound, these calculations could elucidate the distribution of electrons, the energies of molecular orbitals, and the regions of the molecule most susceptible to chemical attack.
Key parameters that would be determined from such calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The thiol (-SH) group, with its lone pairs of electrons on the sulfur atom, is expected to significantly influence the HOMO.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule. For this compound, this would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the sulfur atom of the thiol group, indicating these are regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen of the thiol group and the hydrogens on the carbons adjacent to the electronegative atoms.
Atomic Charges: Calculations can assign partial charges to each atom, quantifying the polarity of bonds. The C=O bond of the ester and the S-H bond of the thiol would exhibit significant polarity, which is crucial for understanding intermolecular interactions.
While specific DFT studies on this compound are not published, the principles of quantum chemistry confirm that the thiol group is a primary site of reactivity, capable of acting as a nucleophile or being deprotonated. ontosight.ai The ester group also offers sites for nucleophilic attack at the carbonyl carbon.
Quantitative Structure-Activity Relationship (QSAR) Studies (focused on chemical or enzymatic interactions)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a compound with its biological or chemical activity. For this compound, a relevant "activity" is its distinct aroma profile, which is a result of its interaction with human olfactory receptors.
A formal QSAR study for this compound has not been published. However, the principles of QSAR can be applied conceptually. The goal would be to build a mathematical model that links molecular descriptors (like those calculated in sections 6.1 and 6.2) to its sensory properties.
Structural Descriptors: Relevant descriptors for a QSAR model of this compound would include its size, shape, lipophilicity (XLogP), and electronic properties (dipole moment, atomic charges on the sulfur and oxygen atoms).
Activity Data: The activity would be its flavor and fragrance profile. It is known to impart fruity, tropical, and specifically guava-like characteristics to flavor and fragrance compositions. google.com Its odor is a measurable biological response resulting from a chemical interaction with receptors.
While a predictive equation from a dedicated QSAR study is unavailable, the known sensory profile of this compound serves as a foundational data point for any future structure-activity relationship analysis in the field of flavor and fragrance chemistry. nih.gov
Future Research Directions and Unexplored Avenues for Ethyl 3 Mercapto 2 Methylbutanoate
Development of Novel and Sustainable Synthetic Routes
The current synthesis of ethyl 3-mercapto-2-methylbutanoate often involves conventional chemical methods, such as the addition of thiols to alkyl tiglates. google.com Future research should prioritize the development of more sustainable and environmentally friendly synthetic strategies.
One promising avenue is the use of enzymatic catalysis. bg.ac.rsresearchgate.netijsr.net Lipases, for instance, can be employed for the direct esterification of 3-mercapto-2-methylbutanoic acid with ethanol (B145695). ijsr.net This biocatalytic approach offers several advantages, including high selectivity, milder reaction conditions, and the potential for the product to be labeled as "natural," which is highly desirable in the food and fragrance industries. researchgate.netresearchgate.net Research in this area could focus on optimizing enzyme selection, reaction media (such as using ionic liquids or solvent-free systems), and process parameters to enhance yield and efficiency. ijsr.netresearchgate.netacs.org
Another area for exploration is the development of chemoenzymatic processes that combine the strengths of both chemical and biological catalysis to create more efficient and sustainable synthetic pathways.
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Method | Precursors | Key Features | Potential Research Directions |
| Conventional Chemical Synthesis | Alkyl tiglates, Thiolating agents | Established methods, may involve harsh conditions and by-products. | Development of greener catalysts and solvent systems. |
| Enzymatic Synthesis | 3-mercapto-2-methylbutanoic acid, Ethanol, Lipase | Mild conditions, high selectivity, "natural" product label. | Optimization of enzyme and reaction conditions, use of immobilized enzymes. |
| Chemoenzymatic Synthesis | Combination of chemical and biological precursors | Potential for novel pathways and improved efficiency. | Designing integrated multi-step reaction cascades. |
Advancements in High-Throughput Analytical Methodologies
The detection and quantification of volatile sulfur compounds like this compound can be challenging due to their low concentrations and high reactivity in complex matrices. researchgate.netnih.gov Current methods often rely on gas chromatography coupled with mass spectrometry (GC-MS) or sulfur-selective detectors. nih.govacs.org
Future research should focus on developing high-throughput analytical methodologies for rapid and sensitive screening of this compound in various samples. This could involve the advancement of techniques such as:
Solid-Phase Microextraction (SPME): Optimizing fiber coatings and extraction conditions for enhanced selectivity and sensitivity towards this compound. nih.govfrontiersin.org
Mass Spectrometry (MS): Employing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for unambiguous identification and quantification, even at trace levels. researchgate.net
Sensor Technologies: Developing novel chemical sensors or biosensors for real-time monitoring of this compound, which could have applications in process control during food production. twistaroma.fr
These advancements would not only improve quality control in the food and beverage industry but also facilitate a deeper understanding of the compound's formation and degradation pathways. nih.gov
Deeper Elucidation of Complex Biological and Chemical Pathways
The formation of this compound in natural systems, such as during fermentation, is a complex process involving various precursors and enzymatic reactions. nih.govoeno-one.eu While it is known that sulfur-containing amino acids like methionine and cysteine are key precursors for many volatile sulfur compounds, the specific biosynthetic pathway leading to this particular ester is not fully understood. nih.govfao.orgresearchgate.net
Future research should aim to unravel these intricate pathways. This could be achieved through:
Isotopic Labeling Studies: Using stable isotopes to trace the metabolic fate of precursors and identify key intermediates in the biosynthesis of this compound. fao.org
Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., lyases, transferases, esterases) from yeast, bacteria, or plants that are involved in its formation. nih.gov
Reaction Kinetics and Mechanisms: Studying the chemical reactions that can lead to the formation or degradation of this compound, such as its interaction with other food components like proteins. researchgate.net
A clearer understanding of these pathways could enable the manipulation of fermentation conditions or the selection of specific microbial strains to enhance the production of desirable flavor profiles. nih.gov
Exploration in Emerging Chemical or Biochemical Applications
While the primary application of this compound is in the flavor and fragrance industry, its unique chemical structure, featuring a reactive thiol group, suggests potential for other applications. nih.govnih.gov
Future research could explore its utility in areas such as:
Bioconjugation and Materials Science: The thiol group can participate in "click" chemistry reactions, such as thiol-ene reactions, which are used for peptide modification, drug delivery, and the development of novel biomaterials. frontiersin.orgnih.gov Research could investigate the potential of this compound as a building block in these applications.
Antioxidant and Biological Activity: Thiols are known to possess antioxidant properties by scavenging free radicals. nih.gov Investigating the antioxidant capacity of this compound and its potential biological activities could open doors to applications in nutraceuticals or functional foods. nih.gov
Controlled Release Systems: The ester linkage can be susceptible to hydrolysis, suggesting that this compound could be used in the development of controlled-release systems for the delivery of the active thiol moiety.
These exploratory studies could significantly expand the commercial and scientific value of this molecule beyond its current use.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of this compound, future research should embrace a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This powerful strategy is increasingly being used to unravel the complexity of flavor formation in fermented foods and beverages. nih.govresearchgate.net
For instance, in the context of wine or other fermented products, a multi-omics study could involve:
Genomics: Identifying the genes in yeast or other microorganisms that are responsible for the production of enzymes involved in the biosynthesis of this compound. nih.gov
Transcriptomics: Studying how the expression of these genes changes in response to different environmental conditions or fermentation parameters. researchgate.net
Proteomics: Quantifying the levels of the key enzymes involved in the metabolic pathway.
Metabolomics: Measuring the concentrations of this compound, its precursors, and other related metabolites. frontiersin.orgnih.gov
By integrating these datasets, researchers can build comprehensive models of the metabolic networks that govern the production of this important flavor compound. nih.govresearchgate.net This knowledge can then be applied to optimize production processes and develop new strains of microorganisms with enhanced flavor-producing capabilities. sevenfifty.comoeno-one.eu
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing Ethyl 3-mercapto-2-methylbutanoate?
- Methodological Answer : Synthesis typically involves esterification of 3-mercapto-2-methylbutanoic acid with ethanol under acid catalysis. Thiol protection (e.g., using trityl groups) is critical to prevent oxidation during reaction. Post-synthesis, deprotection and purification via fractional distillation or column chromatography are advised. Reference analogous brominated ester synthesis protocols for stepwise guidance .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm ester and thiol group positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline) .
- HPLC : To assess purity (>95%) using reverse-phase columns with UV detection .
Q. What are the key thermodynamic properties of this compound, and how are they measured?
- Methodological Answer : Key properties include vapor pressure, Henry's Law constant, and enthalpy of formation. These are determined via:
- Gas Chromatography (GC) with thermal conductivity detection for vapor-liquid equilibrium studies.
- Calorimetry : To measure heat of combustion or reaction.
- NIST-referenced methods for analogous esters (e.g., ethyl acetate) provide foundational protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for thiol-containing esters like this compound?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) can arise from thiol oxidation or conformational dynamics. Strategies include:
- 2D NMR (COSY, NOESY) : To clarify coupling patterns and spatial proximity of protons.
- Isotopic Labeling : S-labeled thiols to track oxidation artifacts.
- Computational Modeling : DFT calculations to predict NMR shifts and validate experimental data .
Q. How does the thiol group influence this compound's reactivity under oxidative conditions?
- Methodological Answer : The thiol group readily oxidizes to disulfides or sulfonic acids. Mechanistic studies involve:
- Controlled Oxidation Experiments : Using HO or O under varying pH, monitored via Raman spectroscopy or LC-MS.
- Kinetic Isotope Effects (KIE) : To probe rate-determining steps in oxidation pathways.
- Reference biological thiol oxidation models (e.g., glutathione) for comparative analysis .
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate chirality?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases.
- Chiral HPLC/GC : Employ columns like Chiralpak® IA or IB for enantiomer separation.
- Optical Rotation/Polarimetry : Compare experimental vs. theoretical [α] values.
- Circular Dichroism (CD) : For absolute configuration determination .
Q. How should kinetic studies be designed to investigate ester hydrolysis mechanisms under varying pH conditions?
- Methodological Answer :
- pH-Stat Titration : Monitor hydrolysis rates in buffered solutions (pH 2–12) at controlled temperatures.
- Isotopic Tracing : Use O-labeled water to track nucleophilic attack sites.
- Computational Simulations : MD simulations to model transition states and solvent effects.
- Reference ethyl acetate hydrolysis kinetics for comparative frameworks .
Operational and Safety Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Under inert gas (N/Ar) at –20°C to prevent thiol oxidation.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile thiols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with dilute NaHCO and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
